molecular formula C13H19N3O2 B1595287 N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide CAS No. 462068-45-7

N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide

Cat. No. B1595287
M. Wt: 249.31 g/mol
InChI Key: PVFYJAYURTWSDF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It likely contains a morpholine ring (a six-membered ring with one oxygen and one nitrogen atom), attached to a propionamide group (a three-carbon chain with a terminal amide group). This is further connected to a phenyl ring (a six-membered carbon ring) with an amino group at the 4-position .

Scientific Research Applications

  • Application in Electronics
    • Summary : Tetra (4-Aminophenyl) Porphyrin is used to alter the electronic performances of Reduced Graphene Oxide-Based Field Effect Transistor (rGO-FET). The hybrids of porphyrin and rGO can make positive impacts on the rGO-FET’s electronic performances .
    • Methods : The reduced mixtures of tetra (4-aminophenyl) porphyrin (TAP), GO (TAP-rGO), and the FET channeled by them are examined .
    • Results : A TAP-caused game relationship is established by deliberating about the results of the intentionally altered experimental conditions, including TAP contents and the overmixing pretreatment .
  • Application in Biochemical and Clinical Assay
    • Summary : Porphyrin functionalized reduced graphene oxide (rGO) is attractive for multi-disciplinary research studies, and its improvements for an rGO-based field effect transistor (rGO-FET) were exploited to realize ultrasensitive biochemical and clinical assay .
    • Methods : The reduced mixtures of tetra (4-aminophenyl) porphyrin (TAP), GO (TAP-rGO), and the FET channeled by them are examined .
    • Results : A TAP-caused game relationship is established by deliberating about the results of the intentionally altered experimental conditions, including TAP contents and the overmixing pretreatment .
  • Application in Synthesis of Heterocyclic Products
    • Summary : Triazole, a heterocyclic product containing three nitrogen atoms in a five-membered ring, operates as isosteres of amide, ester, and carboxylic acid . It has two possible isomers, 1,2,3-triazoles and 1,2,4-triazoles .
    • Methods : The synthesis of triazole involves the reaction of primary amines, like 4-aminophenyl, with other organic compounds .
    • Results : The resulting triazole compounds have various applications in medicinal chemistry and drug discovery .

properties

IUPAC Name

N-(4-aminophenyl)-3-morpholin-4-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c14-11-1-3-12(4-2-11)15-13(17)5-6-16-7-9-18-10-8-16/h1-4H,5-10,14H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFYJAYURTWSDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357130
Record name N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643582
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide

CAS RN

462068-45-7
Record name N-(4-Aminophenyl)-4-morpholinepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=462068-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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